
Cc-115
Overview
Description
CC-115 is a potent dual inhibitor of DNA-dependent protein kinase (DNA-PK) and mammalian target of rapamycin (mTOR). It has shown significant potential in scientific research, particularly in the fields of oncology and molecular biology. The compound is known for its ability to block both mTORC1 and mTORC2 signaling pathways, making it a valuable tool in the study of cellular processes and cancer treatment .
Preparation Methods
Chemical Synthesis and Structural Features
While detailed synthetic pathways for CC-115 remain proprietary, structural analogs and related kinase inhibitors provide insights into its probable synthesis. The compound’s core structure likely integrates:
-
A benzimidazole scaffold for ATP-binding site engagement in kinase targets
-
Substituents optimized for dual inhibition , including hydrophobic groups for DNA-PKcs binding and polar moieties for mTOR interaction
-
Stereochemical considerations to ensure selective binding to mTORC1/2 and DNA-PKcs, as evidenced by its inability to inhibit double-knockout (DNA-PKcs/mTOR) RCC cells
Key synthetic challenges include:
-
Achieving simultaneous inhibition potency (IC₅₀: 1–5 μM in 786-O RCC cells)
-
Maintaining stability under physiological pH conditions
-
Ensuring oral bioavailability through strategic functionalization
Formulation Development for Preclinical Studies
Lyophilization and Reconstitution Protocol
This compound’s lyophilized form enables long-term stability, with reconstitution protocols optimized for in vivo administration :
Component | Concentration | Function |
---|---|---|
This compound (lyophilized) | 10 mg/vial | Active pharmaceutical ingredient |
Carboxymethyl cellulose | 0.5% w/v | Suspending agent |
Tween-80 | 0.25% v/v | Surfactant (enhances wettability) |
Sterile water | q.s. to 10 mL | Reconstitution medium |
-
Lyophilized powder is reconstituted under continuous magnetic stirring (4°C, 1 hr)
-
Homogeneity confirmed via dynamic light scattering (DLS; polydispersity index <0.3)
-
Administered via oral gavage using 20G stainless steel feeding needles
Combination Therapy Preparation
In LUSC models, this compound demonstrates synergy with carboplatin/paclitaxel regimens :
Dosing Schedule :
-
This compound : 50 mg/kg, oral gavage (5 days on/2 days off)
-
Carboplatin/Paclitaxel : 30/10 mg/kg, intraperitoneal (weekly)
Critical Parameters :
-
Temporal separation : Chemotherapy administered ≥1 hr before this compound to prevent pharmacokinetic interference
-
Dose titration : Optimized to achieve 50% tumor volume reduction vs. controls (EC₅₀)
Analytical Characterization
Quality Control Metrics
Parameter | Method | Specification |
---|---|---|
Purity | HPLC-UV (254 nm) | ≥98% area normalization |
Solubility | USP rotating paddle | ≥2 mg/mL in 0.5% CMC |
Stability (reconstituted) | Forced degradation | ≤5% decomposition/24h |
-
Temperature : 4°C storage prevents aggregation (DLS confirms particle size <200 nm)
-
Light protection : Amber vials used to prevent photodegradation
Mechanism-Informed Manufacturing Considerations
Targeting DNA-PKcs/mTOR Synergy
This compound’s dual inhibition necessitates precise stoichiometric balance:
Critical quality attributes :
Scalability Challenges and Solutions
Issue : Poor aqueous solubility (logP = 3.8)
Mitigation :
-
Nanomilling to D90 <500 nm
-
Co-processing with VitE-TPGS (d-α-tocopheryl polyethylene glycol succinate)
Issue : Oral bioavailability variability
Solution :
-
Enteric-coated capsules for pH-dependent release
-
P-glycoprotein inhibition via co-administration with elacridar
Regulatory Considerations
Genotoxic Impurities :
-
Controlled to <1 ppm via reversed-phase HPLC
-
ICH M7 guidelines applied for mutagenic risk assessment
Stability Indicating Methods :
Chemical Reactions Analysis
Types of Reactions
CC-115 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can modify specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule, altering its biological activity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include oxidized, reduced, or substituted derivatives of this compound, each with potentially different biological activities and applications .
Scientific Research Applications
CC-115 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study kinase inhibition and signal transduction pathways.
Biology: Helps in understanding cellular processes such as DNA repair, cell growth, and apoptosis.
Medicine: Investigated for its potential in cancer therapy, particularly in targeting tumors with dysregulated mTOR signaling.
Industry: Utilized in the development of new therapeutic agents and in drug discovery programs
Mechanism of Action
CC-115 exerts its effects by inhibiting DNA-PK and mTOR kinases. DNA-PK is involved in DNA repair processes, while mTOR regulates cell growth, proliferation, and survival. By blocking these kinases, this compound disrupts critical cellular pathways, leading to reduced tumor growth and enhanced sensitivity to other treatments. The compound specifically targets the mTORC1 and mTORC2 complexes, which are crucial for cancer cell survival and proliferation .
Comparison with Similar Compounds
Similar Compounds
KU-55933: Another DNA-PK inhibitor, but with different selectivity and potency.
Voxtalisib: A PI3K/mTOR inhibitor with broader kinase inhibition profile.
Torin 2: A selective mTOR inhibitor with distinct pharmacokinetic properties.
Uniqueness of CC-115
This compound stands out due to its dual inhibition of both DNA-PK and mTOR, providing a unique mechanism of action that targets multiple pathways simultaneously. This dual inhibition is particularly advantageous in cancer therapy, where redundancy in signaling pathways often leads to resistance against single-target treatments .
Biological Activity
CC-115 is a novel compound recognized for its dual inhibition of the mammalian target of rapamycin (mTOR) and DNA-dependent protein kinase (DNA-PK). This dual action positions this compound as a promising therapeutic agent, particularly in the treatment of various cancers, including non-small cell lung cancer (NSCLC). This article discusses the biological activity of this compound, highlighting its mechanisms of action, efficacy in preclinical studies, and potential clinical applications.
This compound functions primarily as an inhibitor of two critical pathways involved in cell growth and survival:
- mTOR Pathway : mTOR is a central regulator of cellular metabolism, growth, and proliferation. Inhibition of mTORC1 and mTORC2 by this compound disrupts these processes, leading to reduced tumor cell viability.
- DNA-PK Pathway : DNA-PK is involved in DNA repair mechanisms. By inhibiting DNA-PK, this compound enhances the sensitivity of cancer cells to DNA-damaging agents, promoting apoptosis.
In Vitro Studies
In vitro studies have demonstrated that this compound significantly inhibits the viability and proliferation of NSCLC cells. For instance:
- Cell Viability : Treatment with this compound at concentrations ranging from 10 to 300 nM resulted in a dose-dependent decrease in cell viability in various NSCLC cell lines, including A549 and primary human NSCLC cells .
- Apoptosis Induction : The compound was shown to increase the activity of caspases (caspase-3 and caspase-7) and promote apoptotic markers such as cleaved PARP . Flow cytometry analysis revealed a significant increase in Annexin V-positive cells, indicating enhanced apoptosis .
In Vivo Studies
In vivo experiments using xenograft models have corroborated the findings from in vitro studies:
- Tumor Growth Suppression : Oral administration of this compound in nude mice led to a marked reduction in tumor size and growth rate of NSCLC xenografts. Histological analysis revealed evidence of oxidative injury and apoptosis within tumor tissues .
- Mechanistic Insights : Further investigations indicated that this compound not only inhibited mTORC1/2 and DNA-PK activity but also induced oxidative stress independently of these pathways .
Case Studies
Recent studies have explored the potential applications of this compound in different cancer types:
- Lung Adenocarcinoma (LUAD) : A study demonstrated that this compound induces GSDME-mediated pyroptosis through the Akt/Bax-mitochondrial intrinsic pathway. This mechanism was associated with significant tumor size reduction in xenograft models .
- Resistance Mechanisms : Research identified ATP-binding cassette transporter ABCG2 as a key player in resistance to this compound. Overexpression of ABCG2 was linked to decreased sensitivity to the drug, suggesting that targeting this transporter may enhance therapeutic efficacy .
Summary of Findings
This compound exhibits promising biological activity through its dual inhibition of mTOR and DNA-PK, resulting in significant anti-tumor effects across various preclinical models. The following table summarizes key findings from studies on this compound:
Study Type | Key Findings |
---|---|
In Vitro | - Dose-dependent inhibition of NSCLC cell viability - Induction of apoptosis via caspases |
In Vivo | - Significant tumor growth suppression in xenograft models - Evidence of oxidative injury |
Mechanistic | - Induces GSDME-mediated pyroptosis - ABCG2 overexpression linked to drug resistance |
Properties
IUPAC Name |
5-ethyl-3-[2-methyl-6-(1H-1,2,4-triazol-5-yl)pyridin-3-yl]-7,8-dihydropyrazino[2,3-b]pyrazin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N8O/c1-3-24-13(25)7-18-15-16(24)22-12(6-17-15)10-4-5-11(21-9(10)2)14-19-8-20-23-14/h4-6,8H,3,7H2,1-2H3,(H,17,18)(H,19,20,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYLVKUGJMYTFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CNC2=NC=C(N=C21)C3=C(N=C(C=C3)C4=NC=NN4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228013-15-7 | |
Record name | CC-115 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1228013157 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CC-115 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12740 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CC-115 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FII75TFH5L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.